1,5-Dibromo-2,4-diiodobenzene
Overview
Description
1,5-Dibromo-2,4-diiodobenzene is a fine chemical raw material that belongs to benzene halides . It is a white solid and is mainly applied to the synthesis of medicines, pesticides, dyes, plastics, and functional polymer materials .
Synthesis Analysis
The synthesis of this compound involves several steps. The method starts with 1,4-dibromobenzene as a starting material, generating 2,5-dibromonitrobenzene through a nitration step, then generating 2,5-dibromoaniline through a reduction step, then generating 2,5-dibromo-4-iodoaniline through an iodination step, and finally generating 1,4-dibromo-2,5-diiodobenzene through a diazotization-iodination step .Molecular Structure Analysis
The molecular formula of this compound is C6H2Br2I2 . It has an average mass of 487.697 Da and a monoisotopic mass of 485.661224 Da .Chemical Reactions Analysis
The on-surface reaction processes of 1,4-dibromo-2,5-diiodobenzene on Au (111) and Ag (100) were systematically investigated under ultra-high vacuum conditions by using scanning tunneling microscopy . Deiodination underwent at room temperature on both surfaces with the formation of organometallic intermediates connected by C–Au–C and C–Ag–C linkages .Physical and Chemical Properties Analysis
This compound has a density of 2.9±0.1 g/cm³ . Its boiling point is 380.5±37.0 °C at 760 mmHg . The vapour pressure is 0.0±0.8 mmHg at 25°C .Scientific Research Applications
Synthesis Precursor
1,5-Dibromo-2,4-diiodobenzene serves as a key intermediate in various organic syntheses. It is particularly valuable in the synthesis of benzynes and other derivatives through processes like regioselective bromination, ortho-metalation, and halogen/metal permutations. These compounds are fundamental for further chemical transformations in organic chemistry (Diemer, Leroux, & Colobert, 2011).
Structural Studies
X-ray and electron diffraction studies have been conducted on various diiodobenzene compounds, including those structurally related to this compound. These studies provide valuable insights into the molecular and crystal structures of these compounds, contributing to a deeper understanding of their physical and chemical properties (Hendricks, Maxwell, Mosley, & Jefferson, 1933).
Polymer Science
In polymer science, derivatives of diiodobenzenes and dibromobenzenes have been used as initiators in Atom Transfer Radical Polymerization (ATRP). These compounds play a critical role in synthesizing polymers with specific structural properties, such as high solubility and thermal stability, which are essential for various applications in materials science (Cianga & Yagcı, 2001; Cianga, Hepuzer, & Yagcı, 2002).
Photodissociation Dynamics
The photodissociation dynamics of diiodobenzenes, including 1,4-diiodobenzene, have been studied using ultrafast time-resolved photoelectron spectroscopy. These studies are crucial for understanding the behavior of these compounds under light exposure, which has implications in fields like photochemistry and material sciences (Stankus, Zotev, Rogers, Gao, Odate, Kirrander, & Weber, 2018).
Crystal Structure Analysis
Research on the crystal structure of diiodobenzene derivatives helps in understanding their intermolecular interactions and steric effects. These studies contribute to the design of new materials and the prediction of their reactivity and stability in various conditions (Schmidbaur, Minge, & Nogai, 2004).
Safety and Hazards
Properties
IUPAC Name |
1,5-dibromo-2,4-diiodobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2I2/c7-3-1-4(8)6(10)2-5(3)9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFGFOLOKJONHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)I)I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2I2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00398919 | |
Record name | Benzene, 1,5-dibromo-2,4-diiodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00398919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96843-23-1 | |
Record name | 1,5-Dibromo-2,4-diiodobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96843-23-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1,5-dibromo-2,4-diiodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00398919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,5-DIBROMO-2,4-DIIODO-BENZENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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